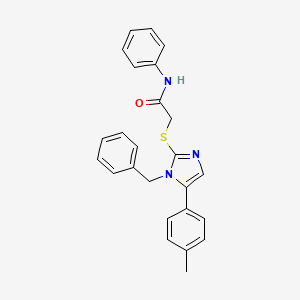

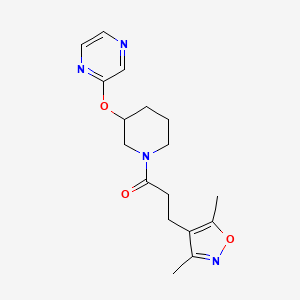

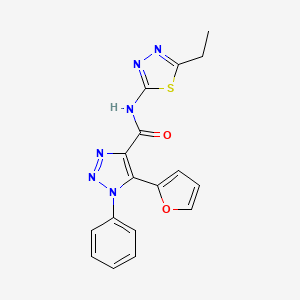

![molecular formula C17H15FN2O2 B2780731 5-(2-氟苯甲酰)-4-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂环-2(3H)-酮 CAS No. 1031944-39-4](/img/structure/B2780731.png)

5-(2-氟苯甲酰)-4-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂环-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Synthesis and Reactions

Research in chemical synthesis involving benzodiazepine derivatives has led to the development of novel methodologies for creating these compounds. For instance, Filyakova et al. (2010) described the synthesis of 1,5-benzo[b]- and 1,5-naphtho[2,3-b]diazepines by reacting lithium 1,3-diketonates with 1,2-diaminobenzene and 2,3-diaminonaphthalene. This study highlights the versatility of benzodiazepine derivatives in synthetic chemistry, allowing for the generation of complex molecules under controlled conditions Filyakova, V. I., Boltacheva, N. S., Sevenard, D., & Charushina, V. N. (2010). Reactions of fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes and 2-aminobenzenethiol. Russian Chemical Bulletin, 59(9), 1791-1796..

Biological Activity

Benzodiazepine derivatives, including 5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, have been studied for their potential biological activities. Mashayekh et al. (2014) synthesized a series of benzodiazepine analogues and tested their binding affinity to the GABAA/benzodiazepine receptor complex. Among these compounds, one analogue showed high affinity and increased seizure threshold in an animal model, suggesting the therapeutic potential of these derivatives Mashayekh, S., Rahmanipour, N., Mahmoodi, B., Ahmadi, F., Motaharian, D., Shahhosseini, S., ... & Navidpour, L. (2014). Synthesis, receptor affinity and effect on pentylenetetrazole-induced seizure threshold of novel benzodiazepine analogues. Bioorganic & Medicinal Chemistry, 22(6), 1929-1937..

Material Science Applications

In material science, benzodiazepine derivatives are explored for their potential applications in corrosion inhibition. Laabaissi et al. (2021) synthesized organic compounds based on benzodiazepine derivatives and investigated their anti-corrosion properties for mild steel in acidic media. The study demonstrated that these compounds are effective corrosion inhibitors, suggesting their utility in protecting industrial materials Laabaissi, T., Rbaa, M., Benhiba, F., Rouifi, Z., Kumar, U. P., Bentiss, F., ... & Zarrouk, A. (2021). Insight into the corrosion inhibition of new benzodiazepine derivatives as highly efficient inhibitors for mild steel in 1 M HCl: Experimental and theoretical study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 629, 127428..

作用机制

Benzodiazepines bind to “benzodiazepine receptors” located between alpha (α) and gamma (γ) subunits of GABA-A receptor/channel complexes . GABA needs to be present for benzodiazepine effects to be detectable . Benzodiazepines increase the frequency of the chloride ion channel opening, thereby increasing the inhibitory effect of GABA on neuronal excitability .

安全和危害

属性

IUPAC Name |

5-(2-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYPRDHIWAJGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

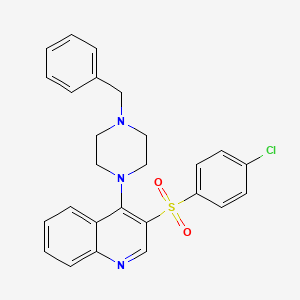

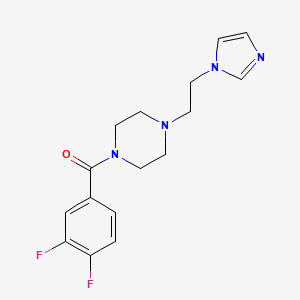

![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)

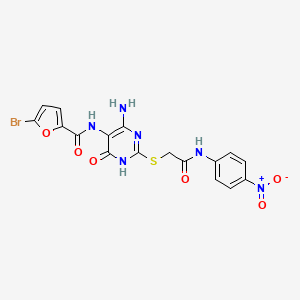

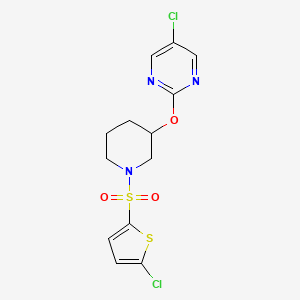

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)

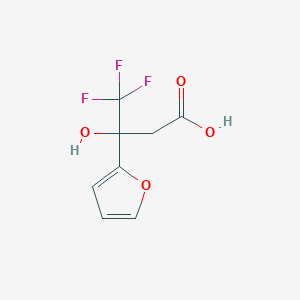

![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)